molecular formula C7H5F3N2O2 B6160451 methyl 3-(trifluoromethyl)pyrazine-2-carboxylate CAS No. 870787-05-6

methyl 3-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B6160451
CAS No.: 870787-05-6
M. Wt: 206.1
InChI Key:
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Description

“Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O2 . It has a molecular weight of 206.12 . This compound is also known by other names such as “Methyl 3-(trifluoromethyl)-2-pyrazinecarboxylate” and "3-Trifluoromethyl-pyrazine-2-carboxylic acid methyl ester" .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the trifluoromethylation of methyl 3-chloropyrazine-2-carboxylate . Another method involves the hydrolysis of the methyl ester in the presence of a base . More detailed synthesis procedures can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 3-position with a trifluoromethyl group and at the 2-position with a carboxylate group .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of other compounds . The exact reactions it undergoes would depend on the conditions and the reactants present .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Overview of Pyrazine Derivatives

Pyrazine derivatives, including methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, represent a significant class of heterocyclic compounds with diverse pharmacological effects. These effects range from antimicrobial, antifungal, and antibacterial activities to potential treatments for chronic diseases like cancer and Alzheimer's. Pyrazine-based drugs have shown promise in inhibiting protein kinases and β-secretase, indicating their potential in treating proliferative diseases and neurodegenerative disorders, respectively (Doležal & Zítko, 2015).

Food Industry Applications

In the food industry, the synthesis of pyrazines through the Maillard reaction is crucial for imparting roasted, nutty, and baked flavors to food products. Control strategies for the generation of pyrazines from the Maillard reaction have been developed, focusing on optimizing reaction conditions and utilizing emerging technologies like ultrasound to enhance pyrazine formation. This research supports the tailored production of flavor compounds in various food products (Yu et al., 2021).

Synthetic and Medicinal Perspectives

Methyl substituted pyrazoles, a category within pyrazine derivatives, have been identified as potent medicinal scaffolds displaying a wide spectrum of biological activities. The synthesis and application of these compounds have been extensively reviewed, underscoring their significance in medicinal chemistry. This highlights the ongoing interest and potential for developing new therapeutic agents based on pyrazole nuclei (Sharma et al., 2021).

Antioxidant and Mitochondrial Protective Effects

The oxidized metabolites of certain pyrazine derivatives have been shown to exhibit antioxidant and mitochondrial protective effects. These effects are crucial for cell survival and have therapeutic potential against oxidative stress and related conditions. Such findings indicate the broader application possibilities of pyrazine derivatives beyond their traditional uses (Choi et al., 2010).

Biopolymer Applications

Research into the chemical modification of xylan to produce biopolymer ethers and esters with specific properties showcases the versatility of pyrazine derivatives in material science. This work demonstrates the potential of these compounds in creating new materials with tailored functionalities, further extending the application scope of pyrazine derivatives (Petzold-Welcke et al., 2014).

Safety and Hazards

“Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate” is classified as a hazardous compound. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(trifluoromethyl)pyrazine-2-carboxylate involves the reaction of 3-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "3-(trifluoromethyl)pyrazine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the 3-(trifluoromethyl)pyrazine-2-carboxylic acid to a round-bottom flask.", "Add the dehydrating agent to the flask and stir the mixture at room temperature for 30 minutes to remove any water present.", "Add methanol to the flask and heat the mixture under reflux for 2 hours.", "Allow the mixture to cool to room temperature and then pour it into a separatory funnel.", "Extract the product with dichloromethane and wash the organic layer with water.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethyl acetate).", "Characterize the product by spectroscopic methods (e.g. NMR, IR, MS)." ] }

870787-05-6

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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